![molecular formula C14H20BrNO3 B2638624 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 451460-08-5](/img/structure/B2638624.png)
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide” is a unique chemical compound with the empirical formula C14H20BrNO3 . It has a molecular weight of 330.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCOC1=CC=C(CCNC(C(Br)CC)=O)C=C1OC . The InChI is 1S/C14H20BrNO3/c1-4-11(15)14(17)16-8-7-10-5-6-12(18-2)13(9-10)19-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17) . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 330.22 . The empirical formula is C14H20BrNO3 .科学的研究の応用
Electrochemical Applications
Electrochemical Reduction and Cyclization The compound has been investigated for its electrochemical properties, specifically in the context of reduction and cyclization reactions. Esteves et al. (2003) explored the electrochemical reduction of a bromo-propargyloxy ester derivative at vitreous carbon cathodes in dimethylformamide. The study revealed multiple reduction processes, including cleavage of the carbon–bromine bond and subsequent reduction steps. Controlled-potential electrolysis was used to produce specific products, indicating the compound's utility in selective electrochemical reactions. The presence of a proton donor was shown to affect the product distribution, suggesting a complex reaction mechanism involving both one- and two-electron processes (Esteves et al., 2003).
Henderson et al. (2014) also studied the electrochemical reduction of a similar bromo propargyloxy ester at silver cathodes. The study highlighted the formation of various products through different reaction pathways, including two-electron cleavage of the carbon–bromine bond and subsequent reactions involving carbanions. This research further illustrates the compound's relevance in electrochemical synthesis and the potential for generating diverse chemical structures through controlled electrochemical reactions (Henderson et al., 2014).
Carbonic Anhydrase Inhibition Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone, including the compound , and investigated their inhibitory effects on human carbonic anhydrase II. These compounds demonstrated varying degrees of inhibition, indicating their potential as lead compounds for developing novel inhibitors for various medical conditions, such as glaucoma, epilepsy, and osteoporosis. The study underscores the biomedical relevance of these compounds and their potential therapeutic applications (Balaydın et al., 2012).
Thermolysis and Luminescent Properties Kopecky et al. (1975) researched the thermolysis of certain dioxetanes, including derivatives related to the compound . The study highlighted the formation of luminescent dioxetanes and their decomposition to yield carbonyl cleavage products. This indicates the potential use of these compounds in studying thermolysis mechanisms and possibly in applications where luminescence is of interest (Kopecky et al., 1975).
特性
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-4-11(15)14(17)16-8-7-10-5-6-12(18-2)13(9-10)19-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRODRKMNJZHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

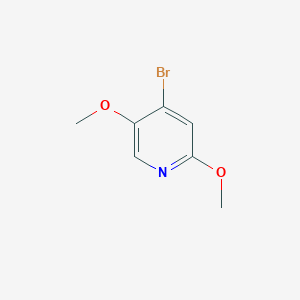
![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)
![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)
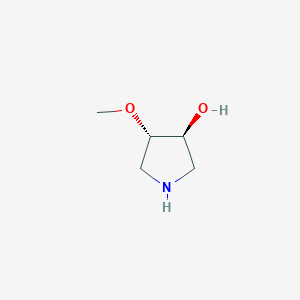
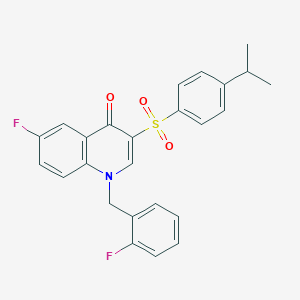
![2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2638550.png)
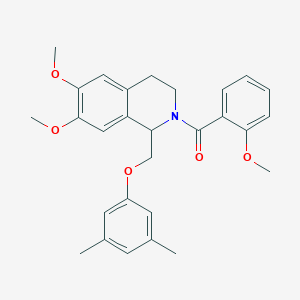
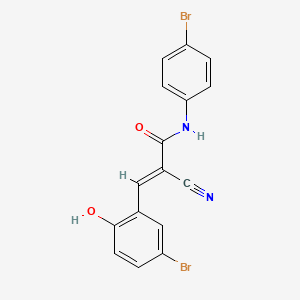
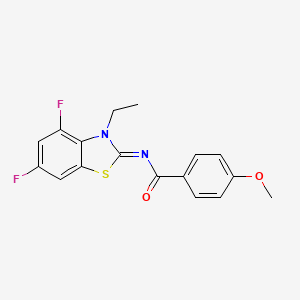

![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)